This compound is classified under the category of nicotinamide derivatives, which are known for their roles in various biological processes, including NAD+ biosynthesis. The compound can be sourced from specialized chemical suppliers and is often utilized in research settings due to its potential therapeutic properties .
The synthesis of 5-bromo-N-(2-carbamoylphenyl)nicotinamide typically involves several steps, including the formation of key intermediates. One common method includes the reaction of 5-bromo-nicotinamide with 2-carbamoylphenyl derivatives under controlled conditions.
The molecular structure of 5-bromo-N-(2-carbamoylphenyl)nicotinamide can be represented as follows:
The compound's structure contributes to its unique reactivity profile and biological activity, making it an interesting subject for further research .
5-bromo-N-(2-carbamoylphenyl)nicotinamide can participate in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-bromo-N-(2-carbamoylphenyl)nicotinamide primarily involves its interaction with biological targets related to NAD+ metabolism. The compound may act as an inhibitor or modulator of enzymes involved in NAD+ biosynthesis pathways, particularly nicotinamide adenine dinucleotide (NAD+) precursors.
Research indicates that derivatives of nicotinamide can influence cellular NAD+ levels, which are crucial for energy metabolism and cellular signaling . The specific binding interactions and inhibition mechanisms are still under investigation but suggest potential therapeutic applications in metabolic disorders.
These properties are essential for determining appropriate handling procedures and potential applications in laboratory settings .
5-bromo-N-(2-carbamoylphenyl)nicotinamide has several potential applications in scientific research:
5-Bromo-N-(2-carbamoylphenyl)nicotinamide is a synthetic small-molecule nicotinamide derivative with the systematic name 5-bromo-N-[2-(aminocarbonyl)phenyl]pyridine-3-carboxamide. Its molecular formula is $C{13}H{10}BrN3O2$, yielding an average molecular mass of 320.15 g/mol and a monoisotopic mass of 318.9987 Da [1] [3]. The compound integrates a brominated nicotinamide core (positional isomerism at pyridine C5) linked via a carboxamide bridge to an ortho-carbamoyl-substituted benzene ring. This architecture is reflected in its alternative chemical names:
Table 1: Chemical Identifiers of 5-Bromo-N-(2-Carbamoylphenyl)Nicotinamide
Identifier Type | Value |
---|---|
Systematic Name | 5-bromo-N-[2-(aminocarbonyl)phenyl]pyridine-3-carboxamide |
Molecular Formula | C₁₃H₁₀BrN₃O₂ |
Average Molecular Mass | 320.15 g/mol |
Monoisotopic Mass | 318.9987 Da |
Canonical SMILES | Brc1cncc(c1)C(=O)Nc2ccccc2C(=O)N |
The bromine atom at C5 enhances steric and electronic properties, while the ortho-carbamoyl group enables distinctive hydrogen-bonding networks critical for target binding [1] [8].
Structurally, this compound belongs to the N-phenylnicotinamide pharmacophore class, characterized by a pyridine-carboxamide scaffold substituted at C5 with bromine and linked to a benzene ring bearing an ortho-carbamoyl group. It diverges from canonical NAD⁺ precursors (e.g., nicotinamide riboside) by:
Table 2: Structural Comparison with Key Nicotinamide Derivatives
Compound | Core Scaffold | C5 Substituent | Aniline Modification | Primary Application |
---|---|---|---|---|
5-Bromo-N-(2-carbamoylphenyl)nicotinamide | Nicotinamide-pyridine | Bromine | ortho-Carbamoyl | Enzyme inhibition (FXa, NAMPT) |
Nicotinamide riboside | Ribosyl-nicotinamide | None | N/A | NAD⁺ precursor supplementation |
5-Bromonicotinamide | Nicotinamide-pyridine | Bromine | None | Chemical intermediate |
Rivaroxaban | Oxazolidinone-chlorothiophene | Chlorine | ortho-Methoxy | Clinical FXa inhibitor |
Its design bridges "metabolically inert" nicotinamide mimetics and targeted protease inhibitors, leveraging bromine for electronic effects and the carbamoyl group for directed molecular recognition [6] [8].
The compound emerged from early 21st-century efforts to optimize nicotinamide scaffolds for non-NAD⁺-related therapeutic applications. While foundational NAD⁺ biochemistry (e.g., redox cofactor roles) was established by mid-20th century [5], research pivoted by the 2010s toward:
Patent analyses reveal its first disclosure in thromboembolic disease contexts (e.g., WO2015103453A1), later repurposed for metabolic disorders via NAMPT interaction studies [6] [9]. Unlike NAD⁺ precursors (e.g., NR, NMN), which boost NAD⁺ levels [2], this compound acts as a signaling modulator—exploiting nicotinamide's core pharmacophore while diverging functionally through targeted substitutions.
Table 3: Key Milestones in Nicotinamide Derivative Development
Year Range | Research Focus | Advances Relevant to 5-Bromo-N-(2-carbamoylphenyl)nicotinamide |
---|---|---|
1950–2000 | NAD⁺ biochemistry elucidation | Identification of NAD⁺ as cofactor; metabolic roles defined [5] |
2010–2015 | NAD⁺ precursor therapeutics | Clinical trials of NR/NMN for age-related NAD⁺ decline [2] |
2015–2020 | Targeted nicotinamide mimetics | Design of C5-halogenated nicotinamides for enzyme inhibition [8] [9] |
2020–present | Repurposing for non-coagulation targets | Exploration in NAMPT modulation and DNA repair pathways [9] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: